synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid
synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methyl-1H-indole-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-methyl-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active molecules. Its substituted indole framework is a privileged scaffold found in numerous therapeutic agents. This guide provides a comprehensive overview of the prevalent synthetic strategies for this target molecule, focusing on the underlying chemical principles, detailed reaction mechanisms, and practical, field-proven experimental protocols. We will explore established methodologies such as the Fischer and Reissert indole syntheses, culminating in the final hydrolysis to yield the desired carboxylic acid. This document is structured to provide researchers with both the theoretical foundation and the practical steps necessary for the successful synthesis and characterization of this valuable compound.
Strategic Analysis of the Synthesis
The synthesis of a substituted indole such as 5-bromo-4-methyl-1H-indole-2-carboxylic acid hinges on the effective construction of the core bicyclic indole ring system with the desired substituents in the correct positions. A retrosynthetic analysis reveals that the most logical approach involves forming the indole ring first, typically yielding an ester at the C2 position, which is then hydrolyzed in a final step to the target carboxylic acid.
Caption: Retrosynthetic analysis of the target molecule.
Two classical and robust methods, the Fischer indole synthesis and the Reissert indole synthesis, are primarily considered for constructing the ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate intermediate.
Synthetic Strategy I: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most common and versatile method for preparing indoles.[1] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone that can form an enamine.[1]
Mechanism and Rationale
The reaction proceeds through a series of well-established steps. The choice of starting materials is critical: (4-bromo-3-methylphenyl)hydrazine provides the benzene ring portion of the indole with the correct C4-methyl and C5-bromo substitution, while ethyl pyruvate provides the atoms necessary to form the pyrrole ring, conveniently installing an ethyl carboxylate group at the C2 position.
The key mechanistic events are:
-
Hydrazone Formation: The phenylhydrazine reacts with the ketone of ethyl pyruvate to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted[1][1]-sigmatropic rearrangement, which is the core bond-forming step that establishes the C-C bond for the new ring.[1]
-
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis results in the formation of the stable, aromatic indole ring.[1]
Caption: Key stages of the Fischer indole synthesis mechanism.
Causality Behind Experimental Choices:
-
Acid Catalyst: Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, PPA) are essential to protonate the hydrazone, which facilitates both the tautomerization and the subsequent[1][1]-sigmatropic rearrangement.[1] Polyphosphoric acid (PPA) is particularly effective as it serves as both the catalyst and a dehydrating solvent.[2]
-
Temperature: The reaction typically requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement and drive the elimination of ammonia.[3]
Synthetic Strategy II: The Reissert Indole Synthesis
The Reissert synthesis provides an alternative pathway, starting from an ortho-nitrotoluene derivative. This method is particularly useful when the corresponding phenylhydrazine for a Fischer synthesis is unstable or difficult to access.
Mechanism and Rationale
This synthesis is a two-stage process:
-
Condensation: A substituted o-nitrotoluene (in this case, 2-bromo-1-methyl-3-nitrobenzene) is treated with a strong base, such as potassium ethoxide, to deprotonate the methyl group. The resulting carbanion then acts as a nucleophile, attacking diethyl oxalate in a Claisen condensation to form an ethyl o-nitrophenylpyruvate.[4][5] Potassium ethoxide is often favored over sodium ethoxide as it can lead to better yields.[5]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine. Common reducing agents include zinc in acetic acid or iron powder in acetic acid.[4][6] The newly formed amino group immediately undergoes a spontaneous intramolecular condensation with the adjacent ketone, cyclizing to form the indole ring.
Caption: The two-stage process of the Reissert indole synthesis.
Causality Behind Experimental Choices:
-
Strong Base: A potent base like potassium ethoxide is required to generate a sufficient concentration of the carbanion from the relatively weakly acidic methyl group of the nitrotoluene for the initial condensation.[6]
-
Reducing Agent: The choice of reducing agent is key. Mild reducing conditions are needed to selectively reduce the nitro group without affecting the pyruvate's keto and ester functionalities. Zinc in acetic acid is a classic and effective choice for this transformation.[4]
Final Step: Saponification of the Indole-2-Carboxylate
Both the Fischer and Reissert syntheses, when using pyruvate esters, yield the ethyl or methyl ester of the target acid. The final step is a straightforward ester hydrolysis, most commonly achieved via saponification.
Mechanism: The ester is heated with a strong base, like sodium hydroxide (NaOH), in a mixed solvent system such as methanol/water.[7] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is an irreversible process because the resulting carboxylic acid is immediately deprotonated by the excess base to form a resonance-stabilized carboxylate salt.[8] A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and precipitate the final 5-bromo-4-methyl-1H-indole-2-carboxylic acid product.[7][9]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate (via Fischer Synthesis)
This protocol is a representative procedure based on established Fischer indole synthesis methods.[2]
Materials:
-
(4-bromo-3-methylphenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of (4-bromo-3-methylphenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) is added portion-wise to polyphosphoric acid (10-15 wt eq) with mechanical stirring.
-
The reaction vessel is heated to 120 °C and maintained for 30-60 minutes, with reaction progress monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the mixture is allowed to cool to approximately 80 °C and is then carefully poured into a beaker containing a vigorously stirred mixture of ice and water.
-
The resulting slurry is neutralized by the slow addition of saturated aqueous sodium bicarbonate until the pH reaches ~7-8.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with water and then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate.
Protocol 2: Synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid (via Hydrolysis)
This protocol is adapted from established procedures for the hydrolysis of similar indole esters.[7][10]
Materials:
-
Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate
-
Methanol (or Ethanol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
10% Hydrochloric acid (HCl)
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of methanol (or ethanol) and water.
-
Add NaOH (2.0-3.0 eq) to the solution and heat the mixture to reflux.
-
Maintain reflux for 30-60 minutes, monitoring the disappearance of the starting material by TLC.[7]
-
After the reaction is complete, cool the solution to room temperature and then further in an ice bath to ~40 °C or below.[7]
-
Slowly add 10% HCl with vigorous stirring to adjust the pH to 3-4. A precipitate will form.[7]
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the resulting solid under vacuum to yield the final 5-bromo-4-methyl-1H-indole-2-carboxylic acid. An expected yield for this type of hydrolysis is typically high, often around 90%.[7]
Product Characterization and Data
The identity and purity of the synthesized 5-bromo-4-methyl-1H-indole-2-carboxylic acid must be confirmed through standard analytical techniques.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNO₂ | [11] |
| Molecular Weight | 254.08 g/mol | [11] |
| Appearance | Off-white to light yellow solid/powder | [10] |
| Storage Temperature | -20°C, protect from light | [12] |
| SMILES | CC1=C(C=CC2=C1C=C(N2)C(=O)O)Br | [11] |
| InChIKey | TXEKYQYWSFKBJD-UHFFFAOYSA-N |[11] |
Expected Spectroscopic Data:
-
¹H NMR: Protons on the aromatic ring, the C-H of the indole, the N-H proton (which may be broad), and the methyl protons will be observable with characteristic chemical shifts and coupling patterns. The carboxylic acid proton will appear as a broad singlet far downfield.
-
¹³C NMR: Signals corresponding to the ten unique carbon atoms in the molecule will be present, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the carboxylic acid, a C=O stretch, and N-H stretching frequencies.
Safety and Handling
Substituted bromoindoles should be handled with care. 5-Bromo-1H-indole-2-carboxylic acid and its precursors are classified as irritants, potentially causing skin, eye, and respiratory system irritation.[10]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, with a recommended temperature of -20°C.
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5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem. [Link]
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Methyl 5-bromo-4-methyl-1h-indole-2-carboxylate (C11H10BrNO2) - PubChem. [Link]
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